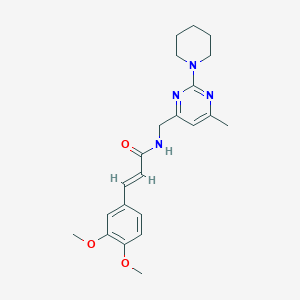
(E)-3-(3,4-dimethoxyphenyl)-N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(3,4-dimethoxyphenyl)-N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)acrylamide is a useful research compound. Its molecular formula is C22H28N4O3 and its molecular weight is 396.491. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(3,4-dimethoxyphenyl)-N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(3,4-dimethoxyphenyl)-N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity Studies
Synthetic Pathways and Derivative Formation : Research has been conducted on the synthesis of novel compounds involving piperidine and pyrimidine moieties for potential biological activities. These studies offer insights into synthetic strategies that could be applied to similar compounds, including "(E)-3-(3,4-dimethoxyphenyl)-N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)acrylamide." For example, the synthesis of new derivatives of furochromone pyrimidine and their evaluation for anti-inflammatory and analgesic activity illustrates how similar compounds could be synthesized and assessed for their potential biological activities (Abu‐Hashem et al., 2011).
Pharmacological Profiles : Studies have explored the pharmacological profiles of compounds with structures related to acrylamides, focusing on their potential as inhibitors or antagonists for various biological targets. For instance, research into the pharmacological profile of FR260330, a novel orally active inducible nitric oxide synthase inhibitor, offers a template for investigating the biological activities of acrylamide derivatives, including their potential therapeutic applications in inflammatory diseases (Chida et al., 2005).
Anticancer and Antibacterial Evaluation : The synthesis and evaluation of acrylamide derivatives for antibacterial and anticancer activities present a research avenue for analogous compounds. Such studies not only contribute to the development of new therapeutic agents but also enhance understanding of the structure-activity relationships that govern the biological activity of these compounds (Bondock & Gieman, 2015).
Structural and Molecular Interaction Studies : Investigations into the structure and molecular interactions of acrylamide monomers, including those with piperidine and pyrimidine rings, can provide valuable insights into their potential applications in material science and drug design. For example, the study of the structure and packing of aminoxyl and piperidinyl acrylamide monomers reveals the significance of hydrogen bonding and molecular orientation in determining the physical properties of these compounds, which could be relevant for their application in polymer synthesis and other areas (Goswami et al., 2015).
Eigenschaften
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3/c1-16-13-18(25-22(24-16)26-11-5-4-6-12-26)15-23-21(27)10-8-17-7-9-19(28-2)20(14-17)29-3/h7-10,13-14H,4-6,11-12,15H2,1-3H3,(H,23,27)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFDLSAJMDXPXRV-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCC2)CNC(=O)C=CC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)N2CCCCC2)CNC(=O)/C=C/C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


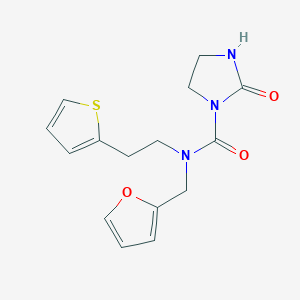
![N-(3,5-dimethoxyphenyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2524581.png)
![6-(3-Methoxyphenyl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2524585.png)


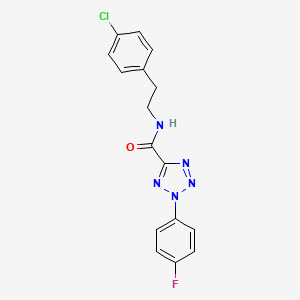

![N'-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-2-(1,2,4-triazol-1-yl)ethanimidamide](/img/structure/B2524593.png)
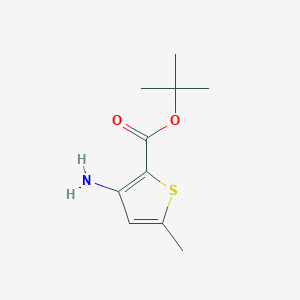
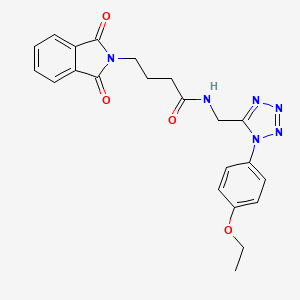

![N-[3-[2-(furan-2-carbonyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2524599.png)
![3-benzyl-7-(2-methoxyphenyl)-2-oxo-N-phenyl-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-6-carboxamide](/img/structure/B2524600.png)